3,4-Diaminobenzenesulfonic acid
Overview
Description
3,4-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid, featuring two amino groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including dye manufacturing, chemical synthesis, and as an intermediate in the production of pharmaceuticals.
Scientific Research Applications
3,4-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the preparation of biological stains and indicators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs with sulfonamide groups.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3,4-Diaminobenzenesulfonic acid. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Future Directions
Mechanism of Action
Target of Action
3,4-Diaminobenzenesulfonic acid is primarily used as an intermediate in the synthesis of various products such as dyes, phytosanitary products, pharmaceutical products, and cosmetic products . It is particularly useful in the production of UV absorbers in photoprotective agents .
Mode of Action
It is known that it is used as a synthetic reagent and a sulfonate-aminium zwitterion . This suggests that it may interact with its targets through ionic interactions or as a part of larger molecular structures in the synthesis of other compounds.
Biochemical Pathways
Given its use as an intermediate in the synthesis of various compounds, it is likely involved in several biochemical pathways depending on the final product being synthesized .
Result of Action
Given its role as an intermediate in the synthesis of various compounds, its effects would likely be seen in the properties of the final product rather than as a direct result of the compound itself .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during its synthesis, the reaction of 1,2-diaminobenzene with anhydrous sulfuric acid is carried out at a temperature in the range from 100 to 160 °C . Furthermore, it should be stored in a sealed container, away from moisture and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzenesulfonic acid. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound after purification.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4-dinitrobenzenesulfonic acid. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or sulfonic acids.
Reduction: The compound can be further reduced to form amines or other derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Nitrobenzenesulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Amides, alkylated amines, or other substituted compounds.
Comparison with Similar Compounds
2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at the 2 and 4 positions.
3,5-Diaminobenzenesulfonic acid: Amino groups at the 3 and 5 positions.
4-Aminobenzenesulfonic acid: Only one amino group at the 4 position.
Uniqueness: 3,4-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers.
By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to advancements in various fields of science and technology.
Properties
IUPAC Name |
3,4-diaminobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSRSWQTEJTBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064715 | |
Record name | Benzenesulfonic acid, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-78-4 | |
Record name | 3,4-Diaminobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7474-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3,4-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diaminobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonic acid, 3,4-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Diaminobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8XPC6K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-diaminobenzenesulfonic acid in the formation of artificial metalloenzymes?
A1: In this study, this compound acts as a building block for a Schiff base ligand []. This ligand, formed by the reaction of this compound with 2-hydroxynaphthalen-1-naphthaldehyde, plays a crucial role in coordinating transition metal ions (Co, Mn, V, Fe, Cr) []. This coordination forms the core of the Schiff-base complexes (ML) []. These complexes are then incorporated into bovine serum albumin (BSA), a protein that acts as a host, to create artificial metalloenzymes (BSA-ML) [].
Q2: How does the structure of the artificial metalloenzyme, including the this compound derived ligand, contribute to its catalytic activity?
A2: While the abstract doesn't delve into the specific structural characterization of the artificial metalloenzyme, it highlights that the combination of the Schiff base complex and the BSA host creates a suitable microenvironment for catalysis []. This microenvironment likely influences the substrate binding and the reactivity of the metal center, ultimately impacting the efficiency and selectivity of the sulfoxidation reaction []. Further research, including spectroscopic analyses and molecular docking studies, could provide more detailed insights into the structure-activity relationships.
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